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Compound of Interest

Compound Name: 3-Fluoro-5-hydroxybenzonitrile

Cat. No.: B1321932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a technical overview of the chemical properties of 3-Fluoro-5-
hydroxybenzonitrile (CAS No: 473923-95-4), a key aromatic building block in the synthesis of

pharmaceuticals and other fine chemicals.[1] Due to its trifunctional nature, featuring nitrile,

hydroxyl, and fluoro substituents, this compound offers versatile reactivity for the construction

of more complex molecular architectures. This guide summarizes its known physical and

chemical properties, predicted spectral data, and general reactivity patterns. It is intended to

serve as a foundational resource for researchers utilizing this compound in synthetic chemistry

and drug discovery.

Chemical and Physical Properties
3-Fluoro-5-hydroxybenzonitrile is a solid at room temperature, appearing as an off-white to

light brown solid.[2] While a definitive experimentally determined melting point is not widely

published, its solid form is consistently reported by suppliers.[2][3] Many of the available

physical properties are predicted values, which provide useful estimates for experimental

planning.

Table 1: Physical and Chemical Properties of 3-Fluoro-5-hydroxybenzonitrile
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Property Value Source

Molecular Formula C₇H₄FNO PubChem[4][5]

Molecular Weight 137.11 g/mol PubChem[4][5]

CAS Number 473923-95-4 PubChem[4][5]

Appearance Off-white to light brown solid ChemicalBook[2]

Boiling Point (Predicted) 255.8 ± 25.0 °C ChemicalBook[2]

Density (Predicted) 1.34 ± 0.1 g/cm³ ChemicalBook[2]

pKa (Predicted) 7.58 ± 0.10 ChemicalBook[2]

Storage Temperature
Room Temperature, Inert

Atmosphere

ChemicalBook[2], Sigma-

Aldrich[3]

Spectroscopic Data (Predicted)
Experimental spectroscopic data for 3-Fluoro-5-hydroxybenzonitrile is not readily available in

peer-reviewed literature. However, based on its structure, the expected spectral characteristics

can be predicted. These predictions are valuable for the identification and characterization of

the compound in a laboratory setting.

Table 2: Predicted Spectroscopic Data for 3-Fluoro-5-hydroxybenzonitrile
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Spectroscopy Type Predicted Features

¹H NMR

Aromatic protons will exhibit complex splitting

patterns due to proton-proton and proton-

fluorine couplings. The chemical shifts are

influenced by the electron-withdrawing nitrile

and fluorine groups and the electron-donating

hydroxyl group. A distinct signal for the hydroxyl

proton is also expected.

¹³C NMR

Unique signals for each carbon environment are

anticipated. Carbons attached to the electron-

withdrawing fluorine and nitrile groups are

expected to be deshielded (higher chemical

shift), while the carbon attached to the hydroxyl

group would be shielded. Carbon-fluorine

coupling will be a key diagnostic feature.

IR Spectroscopy

- O-H stretch: Strong, broad band around 3500-

3200 cm⁻¹ - C≡N stretch: Strong, sharp band

around 2230-2210 cm⁻¹ - C=C stretch

(aromatic): Multiple sharp bands in the 1600-

1450 cm⁻¹ region - C-F stretch: Strong band in

the 1250-1000 cm⁻¹ region

Mass Spectrometry

The molecular ion peak (M⁺) would be observed

at m/z = 137. Fragmentation patterns would

likely involve the loss of CO and HCN.

Chemical Reactivity and Synthesis
The reactivity of 3-Fluoro-5-hydroxybenzonitrile is dictated by the interplay of its three

functional groups on the aromatic ring.

Aromatic Substitution
The hydroxyl and fluoro groups are meta-directing relative to each other. The hydroxyl group is

a strong activating group, while the fluoro group is a deactivating but ortho-, para-directing

group. The nitrile group is a meta-directing and deactivating group. This substitution pattern
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makes the positions ortho and para to the hydroxyl group (C2, C4, and C6) the most activated

for electrophilic aromatic substitution. The hydroxyl group's activating effect is dominant.

Caption: Reactivity map for electrophilic aromatic substitution.

For nucleophilic aromatic substitution, the electron-withdrawing nature of the nitrile and fluoro

groups can facilitate the displacement of a suitable leaving group, though this typically requires

forcing conditions unless further activation is present.

Synthesis
A specific, detailed experimental protocol for the synthesis of 3-Fluoro-5-hydroxybenzonitrile
is not readily available in the public literature. However, a general synthetic approach can be

conceptualized based on established organic chemistry principles. A plausible multi-step

synthesis could start from a readily available substituted benzene derivative, involving key

steps such as nitration, reduction, halogenation, diazotization, and cyanation to introduce the

functional groups in the desired orientation.
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Substituted Benzene

Nitration

Reduction of Nitro Group

Halogenation

Diazotization of Amine

Sandmeyer Reaction (Cyanation)

3-Fluoro-5-hydroxybenzonitrile

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of 3-Fluoro-5-hydroxybenzonitrile.

Safety and Handling
3-Fluoro-5-hydroxybenzonitrile is classified as harmful if swallowed and causes serious eye

damage. It is also toxic to aquatic life with long-lasting effects.[4][5] Standard laboratory safety

protocols should be strictly followed when handling this compound. This includes the use of
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personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work

should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements

alt text

alt text

alt text

Danger

H302: Harmful if swallowed.

H318: Causes serious eye

damage. H411: Toxic to

aquatic life with long lasting

effects.

Source: PubChem[4][5]

Experimental Protocols
As of the date of this document, detailed and validated experimental protocols for the synthesis

and reactions of 3-Fluoro-5-hydroxybenzonitrile are not available in publicly accessible

scientific literature. Researchers should develop their own procedures based on established

methods in synthetic organic chemistry, with appropriate safety precautions and analytical

monitoring.

Signaling Pathways
There is no information available in scientific literature to suggest that 3-Fluoro-5-
hydroxybenzonitrile is directly involved in biological signaling pathways. Its primary role is as

a synthetic intermediate in the preparation of more complex, potentially biologically active

molecules.

Disclaimer
This document is intended for informational purposes only and is based on publicly available

data, much of which is predicted and has not been experimentally verified. It is not a substitute

for a comprehensive literature search and should not be used as the sole basis for

experimental work. All laboratory procedures should be conducted with appropriate safety

measures and by qualified personnel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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